2-Amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol
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Overview
Description
2-Amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol is a compound that belongs to the class of amino-pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features an amino group and a fluoroethyl group attached to the pyrazole ring, making it a unique and potentially valuable molecule in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluoroethyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino-pyrazoles and fluoroethyl-substituted pyrazoles, such as:
- 3-Amino-1-(2-fluoroethyl)pyrazole
- 5-Amino-3-(2-fluoroethyl)pyrazole
- 2-Amino-1-(2-chloroethyl)pyrazole
Uniqueness
What sets 2-Amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol apart is the specific combination of the amino group and the fluoroethyl group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN3O/c8-2-4-11-6(1-3-10-11)7(12)5-9/h1,3,7,12H,2,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBJZTZNUPJTRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCF)C(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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